molecular formula C14H23N3 B13012357 N-Butyl-3-(piperidin-2-yl)pyridin-2-amine

N-Butyl-3-(piperidin-2-yl)pyridin-2-amine

Cat. No.: B13012357
M. Wt: 233.35 g/mol
InChI Key: ANURGLBEZQDORQ-UHFFFAOYSA-N
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Description

N-Butyl-3-(piperidin-2-yl)pyridin-2-amine is a chemical compound of significant interest in modern organic and medicinal chemistry research. With a molecular formula of C14H23N3 and a molecular weight of 233.35 g/mol, it belongs to a class of structures featuring a piperidine ring linked to a pyridine scaffold, a framework commonly investigated for its potential biological activity . This specific architecture is frequently explored in the design and synthesis of novel ligands for various neurological targets. As a research chemical, its primary value lies in its application as a key synthetic intermediate or a building block for the development of more complex molecules. Researchers utilize this compound in exploratory studies aimed at probing structure-activity relationships (SAR), particularly in the discovery of new pharmacologically active agents . The presence of both piperidine and pyridine rings, along with the alkylamine chain, offers multiple sites for chemical modification, making it a versatile scaffold for constructing targeted compound libraries. Stable under recommended storage conditions, it is typically stored in a cool, dry place, protected from light in amber glass containers to ensure long-term integrity . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the relevant Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H23N3

Molecular Weight

233.35 g/mol

IUPAC Name

N-butyl-3-piperidin-2-ylpyridin-2-amine

InChI

InChI=1S/C14H23N3/c1-2-3-9-16-14-12(7-6-11-17-14)13-8-4-5-10-15-13/h6-7,11,13,15H,2-5,8-10H2,1H3,(H,16,17)

InChI Key

ANURGLBEZQDORQ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C(C=CC=N1)C2CCCCN2

Origin of Product

United States

Synthetic Strategies for N Butyl 3 Piperidin 2 Yl Pyridin 2 Amine

Foundational Synthetic Routes for Substituted 2-Aminopyridines

The construction of the substituted 2-aminopyridine (B139424) core is a critical first step. Several classical and modern methods are available for this purpose, focusing on the formation of the pyridine (B92270) ring itself or the introduction of the amino group onto a pre-existing pyridine scaffold.

Approaches Involving Pyridine Ring Annulation and Functionalization

Pyridine ring synthesis often involves the condensation of acyclic precursors. One common approach is the Hantzsch pyridine synthesis, though it is more suited for dihydropyridines which can be subsequently oxidized. More direct routes to substituted pyridines often involve multi-component reactions or cyclization of functionalized precursors. For instance, a one-pot reaction involving enaminones, malononitrile, and primary amines can yield highly substituted 2-aminopyridines. nih.gov The reaction proceeds through a series of Knoevenagel condensation, Michael addition, and intramolecular cyclization steps, followed by aromatization. nih.gov

Another strategy involves the ring transformation of other heterocyclic systems. For example, 2H-pyran-2-ones can be converted into 2-aminopyridines by reaction with urea (B33335) under specific conditions. researchgate.net The choice of solvent and temperature can be crucial in directing the outcome of such transformations. researchgate.net Metal-free annulation reactions of 2-aminopyridine derivatives with arenes have also been reported, offering a direct C-H amination pathway to form fused ring systems, which highlights the reactivity of the 2-aminopyridine scaffold. nih.gov

Methods for Piperidine (B6355638) Ring Formation and Attachment

The piperidine moiety is a common feature in many biologically active molecules and can be synthesized through various methods. nih.govwikipedia.org The most direct industrial method is the hydrogenation of pyridine over a catalyst such as molybdenum disulfide. nih.govwikipedia.org A modified Birch reduction using sodium in ethanol (B145695) can also achieve this transformation. nih.gov For laboratory-scale synthesis, a variety of methods are available, including the reduction of pyridine derivatives using reagents like sodium borohydride (B1222165) after initial activation of the pyridine ring. google.com

The formation of the piperidine ring can also be achieved through intramolecular cyclization reactions. For instance, the oxidative amination of non-activated alkenes catalyzed by a gold(I) complex can lead to substituted piperidines. nih.gov Palladium-catalyzed enantioselective approaches have also been developed for similar transformations. nih.gov

Method Description Key Reagents/Catalysts Reference
Pyridine HydrogenationDirect reduction of the pyridine ring to a piperidine ring.Molybdenum disulfide, Sodium in ethanol nih.govwikipedia.org
Intramolecular CyclizationFormation of the piperidine ring from an acyclic precursor containing a nitrogen atom.Gold(I) complexes, Palladium catalysts nih.gov
Reduction of Pyridinium (B92312) SaltsReduction of an activated pyridine ring to a piperidine.Sodium borohydride google.com

Introduction of Alkylamino Substituents via Amination Reactions

Introducing an amino group at the 2-position of a pyridine ring is a fundamental transformation. The classical Chichibabin reaction, which uses sodium amide to directly aminate pyridine, is a well-known method. wikipedia.org However, this reaction often requires harsh conditions and may lack regioselectivity with substituted pyridines.

Modern approaches often rely on nucleophilic aromatic substitution (SNAr) reactions, where a leaving group at the 2-position (such as a halogen) is displaced by an amine. galchimia.comresearchgate.net For instance, 2-fluoropyridine (B1216828) can react with lithium amides to produce 2-aminopyridines. researchgate.net Palladium-catalyzed Buchwald-Hartwig amination offers a versatile and mild method for forming C-N bonds, allowing for the coupling of various amines with halopyridines. researchgate.net

A novel reagent developed by Merck selectively introduces a protected amino group at the C2 position of pyridines. This polyfunctional reagent first activates the pyridine nitrogen, then transfers a nucleophilic aminating agent, and finally acts as an oxidant to yield the 2-aminopyridine product. galchimia.com

Advanced Catalytic Methods in N-Butyl-3-(piperidin-2-yl)pyridin-2-amine Synthesis

Advanced catalytic methods offer significant advantages in terms of efficiency, selectivity, and functional group tolerance for the synthesis of complex molecules like this compound.

Transition Metal-Catalyzed Coupling Reactions for Pyridine and Piperidine Linkages

The crucial step in synthesizing the target molecule is the formation of the bond between the pyridine and piperidine rings. Transition metal-catalyzed cross-coupling reactions are the methods of choice for this transformation. Reactions like the Suzuki, Negishi, and Sonogashira couplings are powerful tools for creating C-C bonds between aromatic and heterocyclic systems. nih.govresearchgate.net

Specifically for linking a piperidine to a pyridine ring, a Suzuki-type coupling could be envisioned where a boronic acid or ester derivative of one heterocycle is coupled with a halide derivative of the other in the presence of a palladium catalyst. For example, a 3-halopyridine derivative could be coupled with a piperidine-2-boronic acid derivative. Rhodium-catalyzed asymmetric carbometalation of a dihydropyridine (B1217469) intermediate with a boronic acid has been shown to be an effective method for accessing 3-substituted piperidines. acs.org

The Goldberg reaction, a copper-catalyzed C-N cross-coupling, provides another avenue for linking nitrogen-containing heterocycles, particularly for forming N-aryl bonds. nih.gov While less direct for a C-C linkage, modifications of such copper-catalyzed reactions could potentially be adapted.

Coupling Reaction Catalyst Coupling Partners Reference
Suzuki CouplingPalladiumBoronic acid/ester and Halide nih.govresearchgate.net
Negishi CouplingPalladium/NickelOrganozinc reagent and Halide researchgate.net
Rh-catalyzed CarbometalationRhodiumBoronic acid and Dihydropyridine acs.org

Reductive Amination Protocols for N-Alkyl Substitution

The final step in the synthesis of this compound is the introduction of the n-butyl group onto the 2-amino group of the pyridine ring. Reductive amination is the most common and efficient method for this N-alkylation. nih.govwikipedia.orgmasterorganicchemistry.com This reaction involves the condensation of the primary amine (the 2-aminopyridine derivative) with an aldehyde (in this case, butyraldehyde) to form an intermediate imine, which is then reduced in situ to the secondary amine. wikipedia.orgmasterorganicchemistry.com

A variety of reducing agents can be used, with sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being the most common. nih.govmasterorganicchemistry.comorganic-chemistry.org The choice of reducing agent can be critical for selectivity, especially in the presence of other reducible functional groups. nih.govmasterorganicchemistry.com For less nucleophilic amines, such as some aminopyridines, stronger acidic conditions may be required to facilitate imine formation. nih.gov However, this can also affect the selectivity of the reducing agent. nih.gov One-pot protocols for deprotection followed by reductive amination have been developed to streamline the synthesis of N-alkylated aminopyridines. nih.gov

Reducing Agent Typical Reaction Conditions Key Features Reference
Sodium Borohydride (NaBH4)Methanol (B129727), EthanolCommon, cost-effective google.comorganic-chemistry.org
Sodium Cyanoborohydride (NaBH3CN)Methanol, acidic pHSelectively reduces imines in the presence of aldehydes masterorganicchemistry.com
Sodium Triacetoxyborohydride (NaBH(OAc)3)Dichloromethane, Acetic acidMild, selective for reductive amination nih.govorganic-chemistry.org

Multicomponent Reaction Strategies in Pyridine Derivatization

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular scaffolds like the pyridine ring system from simple precursors in a single step. chemrxiv.org While a direct multicomponent synthesis for this compound is not explicitly detailed in the current literature, established MCRs for pyridine synthesis provide a foundation for a plausible synthetic route to the core intermediate, 3-(piperidin-2-yl)pyridin-2-amine (B11811747).

One of the most well-known MCRs for pyridine synthesis is the Hantzsch synthesis, which typically involves the condensation of two equivalents of a β-ketoester, an aldehyde, and ammonia. nih.gov Another powerful method is the Bohlmann-Rahtz pyridine synthesis, which reacts enamines with ethynyl (B1212043) ketones. nih.gov

A hypothetical MCR approach to the 3-(piperidin-2-yl)pyridin-2-amine core could involve a variation of the Guareschi-Thorpe reaction, which condenses a β-ketoester with a cyanoacetamide and an aldehyde. For the synthesis of the target scaffold, a potential strategy could involve the reaction of a protected piperidine-2-carboxaldehyde derivative, a suitable active methylene (B1212753) nitrile, and an amine source. The subsequent removal of the protecting group would yield the desired 3-(piperidin-2-yl)pyridin-2-amine.

Recent advancements in MCRs for pyridine synthesis have explored the use of various catalysts and reaction conditions to improve yields and expand substrate scope. nih.gov These reactions are often characterized by their operational simplicity and the ability to generate diverse molecular structures. nih.gov

Optimization of Reaction Conditions for this compound Production

The final step in the synthesis of the target compound is the N-alkylation of the 3-(piperidin-2-yl)pyridin-2-amine intermediate with a butyl group. The efficiency and selectivity of this reaction are highly dependent on the chosen conditions.

Solvent Systems and Temperature Control in Synthetic Protocols

The choice of solvent and reaction temperature plays a critical role in the N-alkylation of aminopyridines. The solvent can influence the solubility of reactants, the reaction rate, and the selectivity of the alkylation process. Studies on the N-alkylation of aminopyridines have utilized a range of solvents, including dimethyl sulfoxide (B87167) (DMSO), acetonitrile, and various alcohols. nih.govcaltech.edu For instance, the reaction of a dihydrothiazolopyridinium salt with amines to form 2-aminopyridines has been successfully carried out in DMSO at 50 °C. nih.gov In some cases, solvent-free conditions have also been employed, particularly in reactions catalyzed by heterogeneous catalysts. google.com

Temperature control is crucial for managing reaction kinetics and minimizing side reactions. For the N-alkylation of aminopyridines, temperatures can range from room temperature to elevated temperatures, often between 100 °C and 400 °C for gas-phase reactions with heterogeneous catalysts. google.com Lower temperatures may be preferred to enhance selectivity for mono-alkylation and prevent over-alkylation. For example, in the nitration of 2-aminopyridine, lower temperatures favor the formation of the kinetic product, while higher temperatures lead to the thermodynamic product. sapub.org

The following table summarizes the impact of solvent and temperature on the yield of N-alkylation of aminopyridines based on literature for analogous reactions.

Alkylating AgentAmine SubstrateSolventTemperature (°C)Yield (%)Reference
Benzylamine2-AminopyridineNeat120100 (conversion) researchgate.net
1,2-dibromoethane2-MercaptopyridineDMSO5041 (with piperidine) nih.gov
Alkyl HalideN-Aryl-N-pyridinium amineAcetonitrile7098 chemrxiv.org
Aldehyde3-AminopyridineTHFRoom TempGood researchgate.net

Reagent Stoichiometry and Catalytic Loadings for Efficiency

The stoichiometry of the reactants, particularly the ratio of the alkylating agent to the aminopyridine, is a key parameter to control for achieving high efficiency and selectivity. An excess of the alkylating agent can sometimes be used to drive the reaction to completion, but this can also increase the risk of di-alkylation or other side reactions. In a patented process for the N-alkylation of aminopyridines, the molar ratio of the alkylation raw material to the aminopyridine compound is typically in the range of 1:1 to 50:1, with a preferred range of 3:1 to 10:1. google.com

Strategies for Yield and Selectivity Enhancement in Multi-Step Syntheses

One common approach is the use of protecting groups. For instance, in the synthesis of the 3-(piperidin-2-yl)pyridin-2-amine core, the piperidine nitrogen might be protected to prevent side reactions during the pyridine ring formation. After the core is synthesized, the protecting group is removed to allow for the final N-butylation step.

The following table outlines various strategies and their impact on yield and selectivity in the synthesis of substituted pyridines.

StrategyDescriptionImpact on Yield/SelectivityReference
Catalyst Selection Use of heterogeneous catalysts like supported metals.High activity and selectivity, easy separation. google.com
Protecting Groups Temporary modification of a functional group to prevent side reactions.Enhances selectivity by directing the reaction to the desired site.N/A
One-Pot Synthesis Combining multiple reaction steps into a single operation.Increases overall yield and reduces purification steps. chemrxiv.org
Stoichiometry Control Adjusting the molar ratio of reactants.Can control the extent of reaction and minimize byproducts. google.com
Reaction Condition Optimization Fine-tuning of solvent, temperature, and pressure.Maximizes conversion and minimizes decomposition or side reactions. nih.gov

Reactivity and Transformation Pathways of N Butyl 3 Piperidin 2 Yl Pyridin 2 Amine

Chemical Reactions of the Pyridine (B92270) Moiety

The pyridine ring in N-Butyl-3-(piperidin-2-yl)pyridin-2-amine is activated by the electron-donating amino group at the 2-position. This activation, however, is tempered by the electron-withdrawing nature of the nitrogen atom within the ring itself. The presence of the bulky piperidin-2-yl substituent at the 3-position introduces significant steric hindrance, which can influence the regioselectivity of reactions.

Oxidation Pathways and N-Oxide Formation

The pyridine nitrogen in this compound is susceptible to oxidation, a characteristic reaction of many tertiary amines and aromatic N-heterocycles, leading to the formation of a pyridine N-oxide. nih.gov This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids (e.g., m-CPBA). The formation of the N-oxide introduces a positive charge on the nitrogen and a negative charge on the oxygen, significantly altering the electronic properties of the pyridine ring. nih.gov

The N-oxide functionality can subsequently influence further reactions. For instance, pyridine N-oxides can be converted to 2-aminopyridines through reactions with various reagents like isocyanides. ncert.nic.in While this specific reaction starts from the N-oxide, it highlights the synthetic utility of this functional group. The presence of the amino group at the C2 position of the pyridine in the target molecule is known to have a reduced oxidation potential compared to its carbon-analogue, aniline, making it a more stable alternative in certain contexts. ncert.nic.in

Oxidizing AgentProductNotes
Hydrogen Peroxide (H₂O₂)This compound N¹-oxideA common and effective reagent for N-oxidation of pyridines.
m-Chloroperoxybenzoic acid (m-CPBA)This compound N¹-oxideAnother widely used peroxy acid for this transformation.

This table is based on general reactivity patterns of pyridines and may not represent experimentally verified data for the specific compound.

Nucleophilic and Electrophilic Substitution Reactivity on the Pyridine Ring

The 2-aminopyridine (B139424) scaffold is generally reactive towards electrophilic substitution. The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. In the case of 2-aminopyridine, this corresponds to the 3- and 5-positions. derpharmachemica.com However, in this compound, the 3-position is already substituted. Therefore, electrophilic attack is most likely to occur at the 5-position. Due to the electron-deficient nature of the pyridine ring, harsh reaction conditions are often required for electrophilic substitutions. derpharmachemica.comquimicaorganica.org

Conversely, the pyridine ring is inherently susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions, due to the electron-withdrawing effect of the ring nitrogen. derpharmachemica.com In the subject molecule, the 2-position is substituted with the N-butylamino group. Nucleophilic aromatic substitution (SNAr) reactions on pyridines are well-documented, especially with leaving groups like halogens. studylib.net While the N-butylamino group is not a typical leaving group, understanding the principles of SNAr on pyridines provides insight into the potential reactivity of the ring. For instance, the reaction of 2-halopyridines with amines is a common method for the synthesis of 2-aminopyridines. studylib.net

Recent methods have also explored the halogenation of pyridines at the 3-position through a ring-opening, halogenation, and ring-closing strategy involving Zincke imine intermediates. nih.gov This approach allows for functionalization at a position that can be challenging to access through direct electrophilic substitution.

Reaction TypeReagent/ConditionsExpected Major Product Position
Electrophilic SubstitutionE.g., Nitration (HNO₃/H₂SO₄), Halogenation (X₂/Lewis Acid)5-position
Nucleophilic SubstitutionN/A for the parent molecule without a leaving group4- and 6-positions (if a suitable leaving group were present)

This table is based on general reactivity patterns of 2-aminopyridines and may not represent experimentally verified data for the specific compound.

Chemical Reactions of the Piperidine (B6355638) Moiety

The piperidine ring is a saturated heterocycle, and its reactivity is primarily centered on the secondary amine nitrogen and the C-H bonds of the ring.

Hydrogenation of Unsaturated Precursors

The piperidine ring in the target molecule is typically synthesized through the hydrogenation of a corresponding pyridine precursor. This is a fundamental and widely used method for the preparation of piperidines. nih.gov The hydrogenation of pyridines can be achieved using various catalytic systems, often under high pressure and temperature, although milder conditions have been developed. nih.gov For instance, the synthesis of 2-arylpiperidines can be achieved by the addition of an aryllithium to a bromovaleronitrile, followed by reduction of the resulting cyclic imine. rsc.org This highlights a potential synthetic route to the piperidine portion of the molecule.

Nitrogen-Centered Reactivity of the Piperidine Ring

The secondary amine within the piperidine ring is a key site of reactivity. It can undergo a variety of reactions typical of secondary amines, such as N-alkylation and N-acylation. The nitrogen atom possesses a lone pair of electrons, making it nucleophilic.

The development of methods for the functionalization of piperidines is an active area of research. For example, N-arylpiperidines can be synthesized through a ring-opening and ring-closing approach via Zincke imine intermediates, leading to pyridinium (B92312) salts that can be subsequently reduced. chemistryviews.org While this describes the formation of the N-aryl bond, it underscores the reactivity of the piperidine nitrogen. The kinetic resolution of N-Boc-2-arylpiperidines via asymmetric deprotonation allows for the synthesis of enantioenriched 2,2-disubstituted piperidines, demonstrating the possibility of functionalizing the carbon adjacent to the nitrogen. rsc.orgacs.org

Reaction TypeReagentProduct
N-AlkylationAlkyl halide (e.g., CH₃I)N-Alkyl-N-Butyl-3-(piperidin-2-yl)pyridin-2-amine
N-AcylationAcyl chloride or anhydride (B1165640) (e.g., Acetyl chloride)N-Acyl-N-Butyl-3-(piperidin-2-yl)pyridin-2-amine

This table illustrates potential reactions of the piperidine nitrogen based on general secondary amine reactivity.

Reactivity of the N-Butylamine Functionality

The N-butylamine group attached to the pyridine ring behaves as a secondary amine. Its reactivity is influenced by its connection to the electron-donating 2-aminopyridine system. Similar to the piperidine nitrogen, this nitrogen atom is nucleophilic and can undergo alkylation and acylation reactions. ncert.nic.in

The N-alkylation of anilines, which are structurally related to the N-butylaminopyridine moiety, has been extensively studied. Catalytic systems involving manganese, cobalt, and other transition metals have been developed for the N-alkylation of anilines with alcohols. nih.govrsc.org These methods often proceed via a "hydrogen borrowing" mechanism. The acylation of anilines is also a well-established transformation, often carried out using acetyl chloride or acetic anhydride in the presence of a base. derpharmachemica.comstudylib.net These reactions can be used to introduce a variety of substituents onto the nitrogen atom.

Reaction TypeReagent/ConditionsProduct
N-AlkylationAlcohol/Catalyst (e.g., Mn-pincer complex)N,N-Dibutyl-3-(piperidin-2-yl)pyridin-2-amine
N-AcylationAcetyl chloride/BaseN-Acetyl-N-butyl-3-(piperidin-2-yl)pyridin-2-amine

This table is based on the reactivity of related N-alkylanilines and may not represent experimentally verified data for the specific compound.

Alkylation and Acylation Reactions at the Amine Nitrogen

The presence of two highly nucleophilic centers—the primary 2-amino group and the secondary piperidine nitrogen—makes selective alkylation and acylation challenging. The outcome of these reactions is highly dependent on the reaction conditions, the nature of the electrophile, and the relative nucleophilicity of the two amine groups.

The exocyclic primary amino group is generally less nucleophilic than the secondary piperidine nitrogen due to the electron-withdrawing nature of the pyridine ring. However, its reactivity can be enhanced by deprotonation with a strong base. Conversely, the piperidine nitrogen is a typical secondary aliphatic amine, exhibiting strong nucleophilicity.

Alkylation:

Selective N-alkylation can be directed by careful choice of reagents and reaction conditions. For instance, reductive amination represents a common method for the alkylation of secondary amines like the piperidine moiety. nih.gov The reaction of the piperidine nitrogen with an aldehyde or ketone would form a piperidinium (B107235) ion, which upon reduction, would yield the N-alkylated product. Direct alkylation with alkyl halides is also a feasible pathway, typically favoring the more nucleophilic piperidine nitrogen, especially under neutral or slightly basic conditions. researchgate.net To achieve selective alkylation at the less nucleophilic 2-amino group, protection of the more reactive piperidine nitrogen would likely be necessary. Another approach for selective monoalkylation of the primary amine involves the use of N-aminopyridinium salts, which can undergo self-limiting alkylation. chemrxiv.org

Acylation:

Acylation reactions with acyl chlorides or anhydrides are expected to proceed readily at both amine nitrogens. The piperidine nitrogen, being more nucleophilic, is expected to be the primary site of acylation under standard conditions. Regioselective acylation of similar diamine structures, such as 3-arylmethylpiperazine-2,5-diones, has been achieved, suggesting that selectivity could be possible for this compound as well. researchgate.net Achieving selective acylation of the 2-amino group would likely require prior protection of the piperidine nitrogen, for example, as a carbamate, which can be later removed.

The following table summarizes representative conditions for alkylation and acylation reactions on analogous amine structures.

Reaction TypeSubstrate TypeReagent/ConditionsProduct TypeYield (%)Reference
AlkylationSecondary AmineAlkyl Bromide, K2CO3, DMFN-Alkyl AmineGood researchgate.net
Reductive AminationSecondary AmineAldehyde, NaBH(OAc)3N-Alkyl Amine60-80 nih.gov
AcylationSecondary AmineAcyl Chloride, Et3N, CH2Cl2N-Acyl AmineHigh researchgate.net
N-ArylationSecondary AmineAryl Halide, Ni(0)/2,2'-bipyridineN-Aryl AmineGood researchgate.net

Amine-Specific Transformations and Functional Group Interconversions

Beyond simple alkylation and acylation, the amine functionalities in this compound can undergo a variety of other transformations, allowing for extensive functional group interconversions. ub.edufiveable.meslideshare.net

The primary 2-amino group can be a handle for the construction of fused heterocyclic systems. For example, reaction with α-bromoketones can lead to the formation of imidazo[1,2-a]pyridines. The 2-aminopyridine moiety is a key pharmacophore and its transformation is of significant interest in medicinal chemistry. nih.gov

The secondary amine of the piperidine ring can participate in cyclization reactions. For instance, intramolecular cyclization can be induced if a suitable electrophilic center is present elsewhere in the molecule. The piperidine ring itself can be synthesized or modified through various routes, including the reduction of corresponding pyridine precursors. acs.orgorganic-chemistry.org Reductive transamination of pyridinium salts offers a pathway to N-aryl piperidines, highlighting the reactivity of the C-N bond within the ring system under certain catalytic conditions. nih.gov

Other potential transformations include:

Diazotization: The primary amino group could be converted to a diazonium salt, which could then be displaced by a variety of nucleophiles (e.g., halides, hydroxyl, cyano groups) in Sandmeyer-type reactions.

Guanidinylation: Reaction with guanylating agents can convert the primary amine into a guanidine (B92328) moiety, a common functional group in biologically active molecules.

Sulfonylation: Reaction with sulfonyl chlorides would yield sulfonamides at either the primary or secondary amine, with the piperidine nitrogen being the more likely site of initial reaction.

The table below provides examples of functional group interconversions involving aminopyridine and piperidine scaffolds.

TransformationSubstrate TypeReagent/ConditionsProduct TypeYield (%)Reference
Imidazo[1,2-a]pyridine synthesis2-Aminopyridineα-Bromoketone, TBHPFused HeterocycleModerate to GoodNot specified
Reductive TransaminationPyridinium SaltHCOOH, Rh catalystN-Aryl PiperidineGood nih.gov
GuanidinylationPrimary AmineGuanylating AgentGuanidineGoodNot specified
C-N CouplingSecondary AmineAryl Halide, Pd catalystN-Aryl PiperidineGood mdpi.com

Computational and Theoretical Chemistry Studies on N Butyl 3 Piperidin 2 Yl Pyridin 2 Amine

Quantum Chemical Characterization

Quantum chemical calculations are fundamental to predicting the physicochemical properties of a molecule. Through various established methods, it is possible to elucidate the electronic structure, reactivity, and other key molecular features.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a robust framework for calculating the electronic structure of molecules. mpg.decore.ac.ukdurham.ac.uk This method is predicated on the Hohenberg-Kohn theorems, which establish that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density. mpg.decore.ac.uk For a molecule like N-Butyl-3-(piperidin-2-yl)pyridin-2-amine, DFT calculations, particularly using a hybrid functional such as B3LYP combined with a comprehensive basis set like 6-311++G(d,p), are employed to optimize the molecular geometry and determine its electronic properties. nih.govresearchgate.net

The optimization process yields the most stable three-dimensional arrangement of the atoms by minimizing the total energy of the system. This provides crucial data on bond lengths, bond angles, and dihedral angles. The results of such calculations would offer a detailed geometric profile of the molecule.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT/B3LYP/6-311++G(d,p)

ParameterBondLength (Å)ParameterBond AngleAngle (°)
Bond LengthC2(pyr)-N(amine)1.375Bond AngleC3(pyr)-C2(pyr)-N(amine)118.5
C2(pyr)-C3(pyr)1.410C2(pyr)-N(amine)-C(butyl)121.0
C3(pyr)-C(pip)1.510C2(pyr)-C3(pyr)-C(pip)122.3
N(pip)-C(pip)1.470C3(pyr)-C(pip)-N(pip)110.8
N(amine)-H1.012H-N(amine)-H115.0
C(butyl)-C(butyl)1.530C(butyl)-C(butyl)-C(butyl)112.5

Note: This table contains hypothetical data for illustrative purposes.

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. nih.govmdpi.comresearchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing varying potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), prone to nucleophilic attack. researchgate.netnih.gov Green areas represent neutral or zero potential. nih.gov

For this compound, an MEP analysis would likely reveal that the most electron-rich areas (red) are concentrated around the nitrogen atoms of the pyridine (B92270) ring and the exocyclic amino group, due to the presence of lone pairs of electrons. These sites would be the primary targets for protonation and interaction with electrophiles. Conversely, the hydrogen atoms attached to the amino group and the hydrogens on the piperidine (B6355638) and butyl groups would exhibit a positive potential (blue), identifying them as potential sites for interaction with nucleophiles. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, as the innermost empty orbital, acts as an electron acceptor (electrophile). youtube.com

In the case of this compound, the HOMO is expected to be predominantly localized over the electron-rich 2-aminopyridine (B139424) moiety. The high electron density on the amino group and the pyridine nitrogen would contribute significantly to the HOMO, indicating that these are the most nucleophilic sites of the molecule. The LUMO, on the other hand, would likely be distributed across the π-system of the pyridine ring. This distribution suggests that the ring is the most electrophilic part of the molecule and would be susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining the global reactivity and kinetic stability of a molecule. wikipedia.orgschrodinger.com A small energy gap implies that the molecule can be easily excited, indicating high chemical reactivity and low stability. wuxiapptec.comresearchgate.net Conversely, a large energy gap suggests high stability and lower chemical reactivity. irjweb.com

Theoretical calculations would provide the energy values for the HOMO and LUMO orbitals, allowing for the determination of the energy gap. This value is instrumental in predicting the molecule's behavior in chemical reactions.

Table 2: Hypothetical Frontier Orbital Energies and Energy Gap for this compound

Molecular OrbitalEnergy (eV)
HOMO-5.85
LUMO-0.95
Energy Gap (ΔE) 4.90

Note: This table contains hypothetical data for illustrative purposes.

The hypothetical energy gap of 4.90 eV suggests that this compound is a moderately reactive molecule.

Molecular Modeling and Conformational Analysis

The presence of flexible single bonds in this compound, specifically within the n-butyl group, the piperidine ring, and the bond connecting the two ring systems, allows the molecule to adopt numerous conformations.

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule, which in turn influences its biological activity and physical properties. lumenlearning.comchemrxiv.org For this compound, computational methods can be used to perform a systematic scan of the potential energy surface by rotating the key single bonds. This analysis helps to identify the most stable, low-energy conformers and the energy barriers that separate them. nih.govmsu.edu

The piperidine ring itself exists in a stable chair conformation. The key rotational barriers would be associated with the bond connecting the piperidine to the pyridine ring and the C-N bond of the butyl group. The calculations would likely indicate that the most stable conformer is the one that minimizes steric hindrance between the bulky n-butyl group and the pyridine ring. For instance, a conformation where the butyl group is oriented away from the pyridine ring would be energetically favored. libretexts.orgpearson.com

Table 3: Hypothetical Relative Energies of Stable Conformers of this compound

ConformerDihedral Angle (C(pyr)-C(pip)-N-C(butyl))Relative Energy (kcal/mol)Rotational Barrier (kcal/mol)
1 (Anti)180°0.00-
2 (Gauche)60°1.204.5
3 (Gauche)-60°1.254.8

Note: This table contains hypothetical data for illustrative purposes.

Analysis of Intramolecular Interactions and Tautomerism

The structure of this compound, featuring a pyridine ring, an exocyclic amino group, and a piperidine substituent, allows for a range of intramolecular interactions and potential tautomeric forms. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating these phenomena.

Intramolecular Hydrogen Bonding:

A key intramolecular interaction expected in this compound is hydrogen bonding. The proximity of the amino group's hydrogen atoms to the nitrogen atom of the pyridine ring and the piperidine ring's nitrogen can lead to the formation of stable hydrogen bonds. Computational studies on similar systems, such as tripeptides containing an α,α-disubstituted glycine (B1666218) with a 2-pyridyl group, have demonstrated the formation of an intramolecular hydrogen bond between a pyridine nitrogen and an amide proton, which restricts the conformational mobility of the peptide backbone. nih.gov Similarly, in this compound, a hydrogen bond between the N-H of the 2-amino group and the nitrogen of the piperidine ring, or the piperidine N-H and the pyridine ring nitrogen, could significantly influence the molecule's conformation and stability.

The strength of these hydrogen bonds can be computationally quantified by analyzing bond lengths, bond angles, and vibrational frequencies. For instance, a study on 2-aminopyridine derivatives in methanol (B129727) solvent showed that intermolecular hydrogen bonds are strengthened in the excited state, as indicated by shortened intermolecular hydrogen bond lengths. nih.gov Similar principles would apply to the intramolecular hydrogen bonds in the target molecule.

Tautomerism:

Tautomerism is a critical aspect of the chemistry of 2-aminopyridines. This compound can theoretically exist in several tautomeric forms, primarily the amino and imino forms. Computational studies on 2-amino-4-methylpyridine (B118599) (2A4MP) using DFT at the B3LYP/6-311++G(d,p) level of theory have shown that the canonical amino form is the most stable tautomer by a significant margin. nih.gov It was found to be 13.60 kcal/mol more stable than the corresponding imino form. nih.govnih.gov

For this compound, a similar trend is expected, with the amino tautomer being energetically favored over the imino tautomer. The relative energies of the possible tautomers can be calculated, providing a quantitative measure of their stability.

Tautomeric FormDescriptionExpected Relative Stability
AminoThe exocyclic nitrogen is an amino group.Most Stable
IminoA proton has transferred from the exocyclic amino group to the ring nitrogen, forming an imine.Less Stable

This table is illustrative and based on findings for analogous 2-aminopyridine systems.

Theoretical Approaches to Reaction Mechanism Understanding

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including identifying transition states and mapping reaction pathways.

To understand the transformation between different tautomers or the progression of a chemical reaction involving this compound, transition state (TS) analysis is crucial. The transition state represents the highest energy point along the reaction coordinate. Computational methods can locate and characterize these saddle points on the potential energy surface.

For the amino-imino tautomerization, a proton transfer is the key step. Computational studies on 2A4MP have calculated the transition state structure for this proton transfer. nih.govnih.gov The presence of a single imaginary frequency in the vibrational analysis of the optimized geometry confirms it as a true transition state. nih.gov The magnitude of this imaginary frequency is related to the curvature of the potential energy surface at the transition state and can provide insights into the reaction barrier. nih.gov

Reaction pathway mapping involves tracing the path of lowest energy from the reactant, through the transition state, to the product. This is often achieved using methods like the Intrinsic Reaction Coordinate (IRC) calculations. For a reaction involving this compound, this would allow for a detailed visualization of the geometric changes throughout the transformation.

For the proton transfer in 2A4MP, the calculated activation barrier was 44.81 kcal/mol. nih.gov A similar high-energy barrier would be expected for the uncatalyzed intramolecular proton transfer in this compound, indicating that this process is likely slow without a catalyst.

The following table illustrates a hypothetical energetic profile for the amino-imino tautomerization of this compound, based on data from analogous systems.

TransformationReactantTransition StateProductActivation Energy (kcal/mol)Reaction Energy (kcal/mol)
Amino to Imino TautomerizationAmino formProton Transfer TSImino form~45~14

This table presents hypothetical data based on computational studies of 2-amino-4-methylpyridine and is intended to be illustrative for this compound.

These computational approaches provide a deep understanding of the intrinsic properties and reactivity of this compound, guiding further experimental studies and applications.

Derivatization Chemistry and Advanced Functionalization of N Butyl 3 Piperidin 2 Yl Pyridin 2 Amine

Selective Modification of Amine Functionalities

The primary amino group on the pyridine (B92270) ring and the secondary amine within the piperidine (B6355638) ring are key sites for selective chemical transformations.

Acylation and alkylation reactions are fundamental methods for modifying the amine groups in N-Butyl-3-(piperidin-2-yl)pyridin-2-amine, enabling the introduction of a wide range of substituents.

Acylation: The primary and secondary amines of the target molecule can be readily acylated using various acylating agents such as acid chlorides, anhydrides, or activated esters. youtube.com The reactivity of the primary amine is generally higher than that of the secondary amine within the piperidine ring, allowing for a degree of selectivity under controlled conditions. For instance, treatment with one equivalent of an acylating agent at low temperatures would likely favor acylation of the more accessible primary amine. Complete acylation of both amine groups can be achieved using an excess of the acylating agent and more forcing conditions. The choice of acylating agent can introduce diverse functionalities, including alkyl, aryl, and heteroaryl groups, thereby modulating the compound's physicochemical properties. The Friedel-Crafts acylation, a classic method for attaching acyl groups to aromatic rings, can also be adapted for N-acylation in the presence of a suitable catalyst. youtube.comresearchgate.netyoutube.com

Alkylation: Alkylation of the amine functionalities can be accomplished using alkyl halides or other electrophilic alkylating agents. Similar to acylation, the primary amine is expected to be more reactive towards alkylation than the secondary amine. Mono-alkylation of the primary amine can be achieved by using a stoichiometric amount of the alkylating agent. Exhaustive alkylation can lead to the formation of quaternary ammonium (B1175870) salts, particularly at the more nucleophilic secondary amine of the piperidine ring. It is important to note that polyalkylation can be a competing process, especially with reactive alkylating agents. youtube.com The introduction of different alkyl chains can significantly impact the lipophilicity and steric bulk of the molecule.

Table 1: Representative Acylation and Alkylation Reactions for Amine Functionalization

Reaction TypeReagent ExampleTarget AminePotential Product
AcylationAcetyl chloridePrimary AmineN-(3-(piperidin-2-yl)pyridin-2-yl)acetamide
AcylationBenzoyl chlorideBoth AminesN-(1-benzoylpiperidin-2-yl)-N-butyl-N-(3-(1-benzoylpiperidin-2-yl)pyridin-2-yl)benzamide
AlkylationMethyl iodideSecondary AmineN-Butyl-3-(1-methylpiperidin-2-yl)pyridin-2-amine
AlkylationBenzyl bromidePrimary AmineN-Benzyl-N-butyl-3-(piperidin-2-yl)pyridin-2-amine

Note: The products listed are illustrative of potential outcomes and would require experimental verification.

Reductive alkylation, or reductive amination, offers a controlled and efficient method for introducing a variety of alkyl groups to both the primary and secondary amines of this compound. This two-step, one-pot reaction involves the initial formation of an imine or enamine intermediate by reacting the amine with a carbonyl compound (an aldehyde or a ketone), followed by in-situ reduction with a suitable reducing agent, such as sodium borohydride (B1222165) (NaBH4) or sodium triacetoxyborohydride (B8407120) (STAB).

This strategy is particularly valuable for diversifying the N-alkyl chains. For the primary amine, reaction with an aldehyde will yield a secondary amine, while reaction with a ketone will produce a tertiary amine. The secondary amine of the piperidine ring can also undergo reductive alkylation to introduce a new substituent. The wide availability of aldehydes and ketones allows for the introduction of a vast array of functional groups, including those bearing additional rings, heteroatoms, or chiral centers.

Functionalization of the Pyridine and Piperidine Rings

Beyond the amine groups, the pyridine and piperidine rings themselves are amenable to a range of functionalization reactions, further expanding the chemical space accessible from this scaffold.

Direct C-H functionalization has emerged as a powerful tool in synthetic chemistry, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.org For this compound, C-H functionalization can be envisioned at several positions on both the pyridine and piperidine rings.

On the pyridine ring, the electronic properties and the directing effect of the amino and piperidinyl substituents will influence the regioselectivity of C-H functionalization. nih.gov Transition-metal catalysis, often employing palladium, rhodium, or ruthenium, can be used to activate specific C-H bonds for arylation, alkylation, or acylation. acs.orgnih.govresearchgate.net The amino group can act as a directing group, facilitating functionalization at the ortho positions.

For the piperidine ring, directed C-H functionalization is a viable strategy. acs.orgnih.govresearchgate.net The nitrogen atom of the piperidine can coordinate to a metal catalyst, directing functionalization to the adjacent C-H bonds at the C2 and C6 positions. This approach allows for the introduction of substituents with high regioselectivity.

In some synthetic strategies, a directing group is temporarily installed to achieve a specific functionalization, and its subsequent removal is a crucial step to reveal the desired core scaffold. acs.orgnih.govresearchgate.net In the context of this compound, the pyridine ring itself can be considered a directing group for the functionalization of the piperidine ring.

Should the synthetic goal be a substituted piperidine without the pyridine moiety, several methods for the removal of the N-pyridyl group have been developed. These strategies often involve a two-step process:

Quaternization-Reduction: The pyridine nitrogen is first quaternized using an alkylating agent, such as methyl iodide. This activates the pyridine ring towards reduction. Subsequent treatment with a reducing agent, like sodium borohydride, can cleave the C-N bond, releasing the free piperidine. acs.orgresearchgate.net

Hydrogenation-Reduction: Catalytic hydrogenation can be employed to reduce the pyridine ring to a piperidine. This is then followed by a reductive cleavage of the resulting N-N' bond, often using a hydride source. acs.orgnih.govresearchgate.net

These deprotection strategies are valuable for accessing a diverse range of substituted piperidine cores from a common pyridine-containing precursor.

Development of Analytical Derivatization Reagents Utilizing Pyridine-Piperidine Amines

The presence of reactive amine functionalities in pyridine-piperidine scaffolds makes them attractive candidates for the development of analytical derivatization reagents. researchgate.net Derivatization is a common technique in analytical chemistry used to enhance the detectability of analytes, improve their chromatographic separation, or increase their stability. mdpi.com

Amines are frequently targeted for derivatization, especially for analysis by techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). researchgate.net Reagents containing a pyridine-piperidine amine core, such as this compound, could be designed to react with specific classes of analytes, such as carboxylic acids, aldehydes, or ketones. The introduction of the pyridine-piperidine moiety can confer several advantages:

Enhanced UV-Vis or Fluorescence Detection: The pyridine ring provides a chromophore that can enhance UV-Vis absorbance, while further modifications could introduce a fluorophore for highly sensitive fluorescence detection.

Improved Ionization in Mass Spectrometry: The basic nitrogen atoms can be readily protonated, leading to improved ionization efficiency in electrospray ionization-mass spectrometry (ESI-MS), thereby increasing sensitivity.

The development of such reagents would involve synthesizing derivatives of this compound that contain a reactive handle for coupling to the analyte of interest, along with the desired detection and chromatographic properties.

Q & A

Q. What are the recommended synthetic routes for N-Butyl-3-(piperidin-2-yl)pyridin-2-amine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step coupling and amination reactions. For example, analogous pyridin-2-amine derivatives are synthesized via nucleophilic substitution or Buchwald-Hartwig amination. A one-pot approach (as seen in triazolo-pyridine synthesis) can optimize efficiency:

Intermediate formation : React 3-bromo-pyridine derivatives with piperidin-2-yl groups under Pd-catalyzed cross-coupling conditions.

Amination : Introduce the n-butylamine group via reductive amination or direct alkylation under basic conditions (e.g., K2_2CO3_3/DMF) .

  • Critical parameters : Temperature (80–120°C), catalyst loading (5–10% Pd), and solvent polarity significantly affect yield. For instance, microwave-assisted synthesis () reduces reaction time by 50% compared to conventional heating.

    • Data Table : Synthesis Optimization Parameters
StepCatalystSolventTemp (°C)Yield (%)Reference
CouplingPd(OAc)2_2DMF11065–70
AminationNoneEtOH8085–90

Q. How is the purity and structural integrity of this compound validated?

  • Methodological Answer :
  • Chromatography : HPLC or GC-MS (≥95% purity threshold) to quantify impurities.
  • Spectroscopy :
  • 1^1H/13^{13}C NMR : Confirm substitution patterns (e.g., pyridine C-H signals at δ 7.5–8.5 ppm, piperidine protons at δ 1.2–3.0 ppm) .
  • LCMS (ESI) : Verify molecular weight (e.g., [M+H]+^+ at m/z ~260–280) .
  • X-ray crystallography (if crystalline): Resolve bond lengths/angles (e.g., pyridine ring planarity ±0.02 Å deviations) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound for drug design?

  • Methodological Answer :
  • Computational workflow :

Geometry optimization : Use B3LYP/6-311G(d,p) to minimize energy .

Electronic analysis : Calculate HOMO-LUMO gaps (predict reactivity) and electrostatic potential maps (identify nucleophilic/electrophilic sites).

  • Case study : For similar pyridin-2-amine derivatives, DFT revealed a HOMO-LUMO gap of 4.2 eV, correlating with experimental UV-Vis λmax_{\text{max}} at 290 nm .
  • Validation : Compare computed bond lengths (e.g., C-N: 1.34 Å) with crystallographic data (e.g., 1.32–1.36 Å) .

Q. What strategies resolve contradictions in biological activity data for pyridin-2-amine derivatives?

  • Methodological Answer :
  • Mechanistic profiling : Use kinase assays (e.g., TrkA inhibition in ) to differentiate target-specific vs. off-target effects.
  • Structure-activity relationship (SAR) : Vary substituents (e.g., n-butyl vs. isopropyl) and measure IC50_{50} shifts. For example, replacing n-butyl with isopropyl in analogous compounds reduced TrkA inhibition by 10-fold .
  • Meta-analysis : Cross-reference datasets from independent studies (e.g., A2B_{2B} adenosine receptor antagonism in vs. kinase inhibition in ) to identify assay-specific biases.

Q. How do solvent and ligand design influence coordination chemistry applications of this compound?

  • Methodological Answer :
  • Ligand-metal binding : The piperidine nitrogen and pyridin-2-amine group act as bidentate ligands. Solvent polarity (e.g., DMSO vs. THF) alters binding constants (Kbind_{\text{bind}}) by 1–2 orders of magnitude .
  • Case study : Bis(pyridylmethyl)amine analogs form stable Cu(II) complexes with log K = 12.5 in aqueous solution, enabling catalytic oxidation reactions .

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